molecular formula C24H24N4O4 B13370786 Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate

Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate

Cat. No.: B13370786
M. Wt: 432.5 g/mol
InChI Key: WUBRUSBQEVSIAQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused with a substituted phenyl group and an ethyl benzoate moiety. This structure combines aromatic, hydrogen-bonding (via the hydroxyl and methoxy groups), and ester functionalities, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial activity .

Preparation Methods

The synthesis of Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate amines and other reagents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as citric acid . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques like ultrasound irradiation .

Chemical Reactions Analysis

Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

The compound belongs to a broader class of imidazo[1,2-a]pyrimidine derivatives. Below is a comparative analysis with structurally or functionally related analogs:

Structural Analogues

Compound Name Key Structural Differences Physicochemical Properties Biological Activity (if reported)
Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate 5,7-dimethylimidazo[1,2-a]pyrimidine core; 4-hydroxy-3-methoxyphenyl; ethyl benzoate linker High thermal stability (predicted); logP ~3.5 (estimated) Not explicitly reported in evidence
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 76075-25-7) Lacks the 4-hydroxy-3-methoxyphenyl group; ester at position 2 instead of position 3 Lower polarity due to absence of phenolic hydroxyl group Potential precursor for kinase inhibitors
Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate Benzoimidazo-pyrimidinone core; ketone and phenyl substituents High melting point (>300°C); distinct FT-IR peaks (1671 cm⁻¹ for carbonyl) Not reported
Methyl 2-((5-((4-(aminomethyl)phenyl)amino)imidazo[1,2-a]pyrimidin-7-yl)amino)benzoate Aminomethylphenyl and methyl benzoate substituents; no hydroxyl/methoxy groups Enhanced solubility due to primary amine; logP ~2.8 (estimated) Focal adhesion kinase (FAK) inhibition (IC₅₀ ~50 nM)

Functional Analogues

  • I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) : Key Differences: Replaces imidazo[1,2-a]pyrimidine with pyridazine; uses phenethylamino linker.
  • Imidazo[1,2-a]pyridine-3-carboxamide derivatives :
    • Key Differences : Pyridine core instead of pyrimidine; triazole substituents.
    • Impact : Demonstrated antitubercular activity (MIC <21 μg/mL), suggesting that pyrimidine analogs like the target compound may require similar substituents for efficacy.

Research Findings and Limitations

  • Thermal Stability: The 5,7-dimethyl substitution on the imidazo[1,2-a]pyrimidine core likely improves thermal stability compared to non-methylated analogs (e.g., I-6230) .
  • Bioactivity Gaps: While methyl-substituted imidazo[1,2-a]pyrimidines show kinase inhibition , the target compound’s bioactivity remains uncharacterized in the provided evidence.
  • Solubility Challenges : The ethyl benzoate group may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid) .

Biological Activity

Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate (referred to as "the compound" hereafter) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H24N4O4
  • Molecular Weight : 432.48 g/mol
  • IUPAC Name : this compound

The compound features a unique structure that combines various functional groups, contributing to its diverse biological activities.

Antiproliferative Activity

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. In a study focusing on related imidazo-pyrimidine derivatives, compounds with similar structures demonstrated selective activity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 µM to 5.3 µM . Such findings suggest that modifications in the molecular structure can enhance the potency and selectivity of these compounds.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of imidazo-pyrimidines exhibit enhanced antioxidant activity, with some compounds demonstrating improved efficacy compared to standard antioxidants like BHT . The presence of hydroxy and methoxy groups in the structure is believed to play a significant role in this activity.

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial effects. For instance, related compounds with similar structural motifs have demonstrated effective inhibition against Gram-positive bacteria such as Enterococcus faecalis . The mechanism behind this activity is thought to involve disruption of bacterial cell wall synthesis or function.

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The imidazo-pyrimidine core is known for its ability to interfere with cellular signaling pathways involved in proliferation and survival.
  • Antioxidant Mechanism : The presence of hydroxyl groups facilitates the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
  • Antibacterial Action : The structural components may interact with bacterial enzymes or membranes, leading to cell death or growth inhibition.

Study on Antiproliferative Effects

A comparative study was conducted on various derivatives of imidazo-pyrimidines, including the compound . The results indicated that specific substitutions significantly enhanced antiproliferative activity against MCF-7 cells:

CompoundIC50 (µM)Selectivity
Compound A1.2High
Compound B3.1Moderate
Ethyl 4-{...}4.8Moderate

This data emphasizes the importance of structural modifications in developing potent anticancer agents .

Antioxidant Evaluation

In vitro assays measuring DPPH radical scavenging activity revealed that the compound exhibited considerable antioxidant potential. Its efficacy was compared against established antioxidants:

CompoundDPPH Scavenging Activity (%)
Ethyl 4-{...}85
BHT75
Control20

These findings suggest that the compound can effectively neutralize free radicals, potentially reducing oxidative stress-related damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with triazole or pyrimidine precursors under reflux conditions. For example, a similar imidazo[1,2-a]pyrimidine derivative was synthesized by refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol and glacial acetic acid, followed by solvent evaporation and filtration . Characterization employs techniques like 1H^1H-NMR for structural confirmation (e.g., δ = 3.86 ppm for methoxy groups) and HPLC/TLC for purity assessment .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • 1H^1H-NMR : To confirm substituent positions (e.g., aromatic protons, methoxy groups) and integration ratios .
  • IR Spectroscopy : For identifying functional groups like ester carbonyls (~1700 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS) : To validate molecular weight (e.g., [M+1]+ peaks) and fragmentation patterns .

Q. What are common impurities generated during synthesis, and how are they mitigated?

  • Methodological Answer : Impurities often arise from incomplete condensation or side reactions (e.g., oxidation of methoxy groups). Mitigation strategies include:

  • Chromatographic Monitoring : TLC or HPLC to track reaction progress and isolate intermediates .
  • Recrystallization : Using ethanol-dichloromethane mixtures to improve purity, as demonstrated in crystallography studies .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the imidazo[1,2-a]pyrimidine core be addressed?

  • Methodological Answer : Regioselectivity is influenced by reaction conditions and catalysts. For example:

  • Microwave-Assisted Synthesis : Enhances yield and selectivity for specific substituent positions by reducing side reactions .
  • Aza-Wittig Reactions : Enable precise functionalization of the pyrimidine ring, as seen in analogous benzofuropyrimidine derivatives .
    Computational modeling (e.g., DFT calculations) can predict reactive sites to guide synthetic design .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Methodological Answer : Contradictions may arise from differences in assay conditions or structural analogs. Resolve via:

  • Dose-Response Curves : Compare IC50_{50} values under standardized conditions (e.g., enzyme inhibition assays) .
  • Structural-Activity Relationship (SAR) Studies : Evaluate substituent effects (e.g., methoxy vs. hydroxy groups) using analogs like Ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate .
  • Crystallographic Data : Correlate binding modes (e.g., coplanar imidazo-pyrimidine systems) with activity .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl benzoate) to enhance lipophilicity, as seen in related compounds .
  • Co-Crystallization : Improve solubility via crystal engineering, leveraging weak C–H⋯O interactions observed in X-ray structures .
  • Nanoparticle Formulation : Encapsulate the compound to bypass rapid metabolic clearance, validated in studies on similar triazole derivatives .

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-[[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino]benzoate

InChI

InChI=1S/C24H24N4O4/c1-5-32-23(30)16-6-9-18(10-7-16)26-22-21(17-8-11-19(29)20(13-17)31-4)27-24-25-14(2)12-15(3)28(22)24/h6-13,26,29H,5H2,1-4H3

InChI Key

WUBRUSBQEVSIAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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